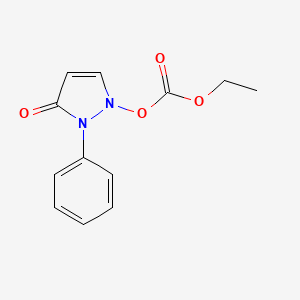
N-(tert-Butoxycarbonyl)-D-tryptophyl-D-tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-Butoxycarbonyl)-D-tryptophyl-D-tryptophan is a compound that belongs to the class of protected amino acids. It is used in peptide synthesis and serves as a building block for more complex molecules. The tert-butyloxycarbonyl group is used to protect the amino group during chemical reactions, preventing unwanted side reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-D-tryptophyl-D-tryptophan typically involves the protection of the amino group of D-tryptophan with the tert-butyloxycarbonyl group. This is achieved by reacting D-tryptophan with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The protected D-tryptophan is then coupled with D-tryptophan using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to introduce the tert-butyloxycarbonyl group efficiently and sustainably . This method is more versatile and environmentally friendly compared to traditional batch processes.
化学反応の分析
Types of Reactions
N-(tert-Butoxycarbonyl)-D-tryptophyl-D-tryptophan undergoes several types of chemical reactions, including:
Deprotection: Removal of the tert-butyloxycarbonyl group using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like DCC and DMAP.
Common Reagents and Conditions
Major Products Formed
Deprotection: D-tryptophyl-D-tryptophan.
Coupling: Peptides containing this compound as a building block.
科学的研究の応用
N-(tert-Butoxycarbonyl)-D-tryptophyl-D-tryptophan is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Peptide Synthesis: Used as a building block for synthesizing peptides and proteins.
Drug Development: Serves as a precursor for developing peptide-based drugs.
Biological Studies: Used in studies involving protein-protein interactions and enzyme-substrate interactions.
作用機序
The mechanism of action of N-(tert-Butoxycarbonyl)-D-tryptophyl-D-tryptophan involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The tert-butyloxycarbonyl group is removed under acidic conditions, revealing the free amino group that can participate in further reactions .
類似化合物との比較
Similar Compounds
- N-(tert-Butoxycarbonyl)-L-tryptophyl-L-tryptophan
- N-(tert-Butoxycarbonyl)-D-tryptophyl-L-tryptophan
- N-(tert-Butoxycarbonyl)-L-tryptophyl-D-tryptophan
Uniqueness
N-(tert-Butoxycarbonyl)-D-tryptophyl-D-tryptophan is unique due to its specific stereochemistry, which can influence the biological activity and properties of the peptides it forms. The use of D-tryptophan residues can result in peptides with different stability and resistance to enzymatic degradation compared to those containing L-tryptophan residues .
特性
CAS番号 |
160623-01-8 |
|---|---|
分子式 |
C27H30N4O5 |
分子量 |
490.5 g/mol |
IUPAC名 |
(2R)-3-(1H-indol-3-yl)-2-[[(2R)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C27H30N4O5/c1-27(2,3)36-26(35)31-22(12-16-14-28-20-10-6-4-8-18(16)20)24(32)30-23(25(33)34)13-17-15-29-21-11-7-5-9-19(17)21/h4-11,14-15,22-23,28-29H,12-13H2,1-3H3,(H,30,32)(H,31,35)(H,33,34)/t22-,23-/m1/s1 |
InChIキー |
ZPYPARPDPMPFPW-DHIUTWEWSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


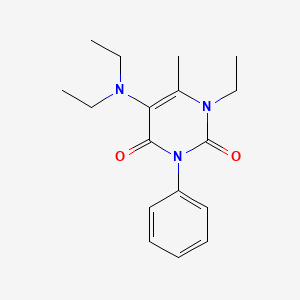
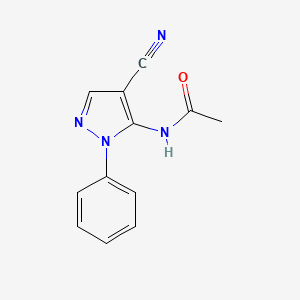
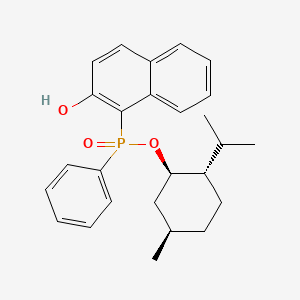


![ethyl N-[3-methyl-8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12910200.png)
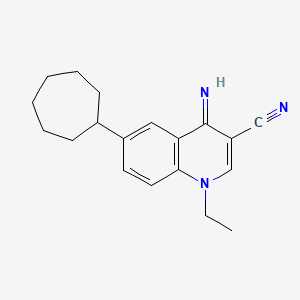


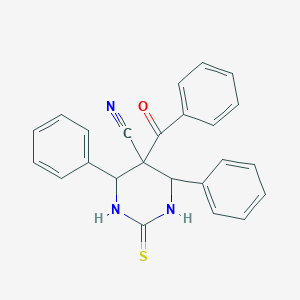
![6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide](/img/structure/B12910238.png)


